
Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate is an organic compound with the molecular formula C11H15NO3. This compound is characterized by the presence of an amino group, a methoxymethyl group, and a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate typically involves the reaction of 3-(methoxymethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can yield secondary or tertiary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(methoxymethyl)benzoic acid.
Reduction: Formation of N-methyl-2-amino-2-(3-(methoxymethyl)phenyl)acetate.
Substitution: Introduction of bromine or nitro groups onto the phenyl ring.
科学的研究の応用
Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(2-methoxyphenyl)acetate
- Methyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate is unique due to the presence of the methoxymethyl group at the meta position on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-amino-2-[3-(methoxymethyl)phenyl]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
InChIキー |
VEWHVROWDGQWIQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC=C1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


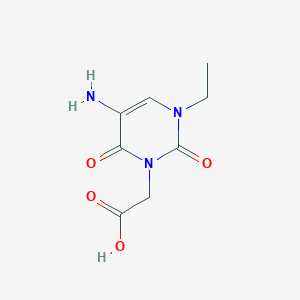

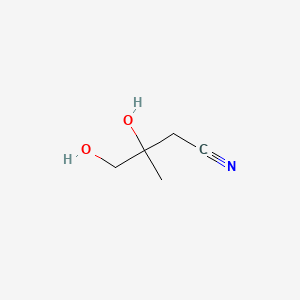
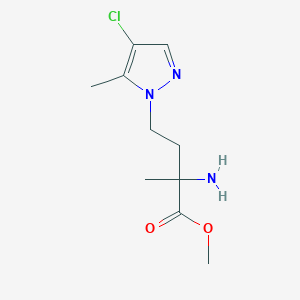
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
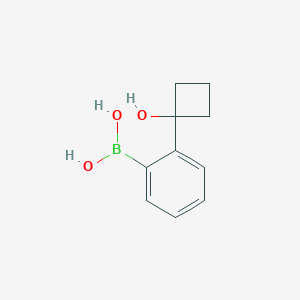
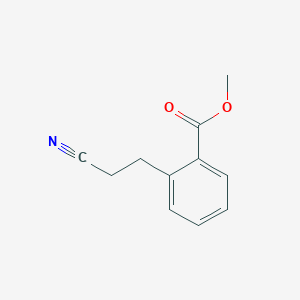
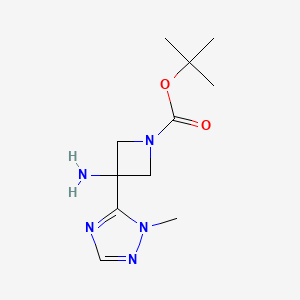
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
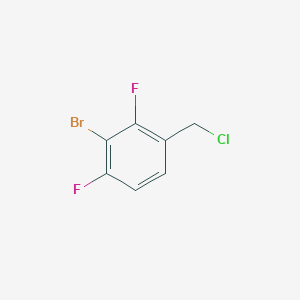
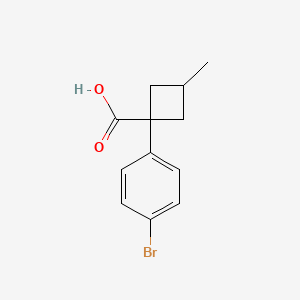
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


